Product packaging for Dimethoxymethyl(propyl)silane(Cat. No.:)

Dimethoxymethyl(propyl)silane

Cat. No.: B8083314
M. Wt: 148.28 g/mol
InChI Key: FUINFYCIIMWIDS-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Materials Science

Organosilicon compounds are at the forefront of materials science innovation, serving as essential building blocks for a vast range of materials. bohrium.com Their utility stems from a unique combination of properties such as thermal stability, chemical inertness, and flexibility. iust.ac.ir These characteristics make them ideal for use as coatings, adhesives, sealants, and modifiers that impart desirable traits like water repellency and thermal resistance to various substrates. iust.ac.ir In the realm of electronics, they are employed as insulators and dielectric materials. iust.ac.ir The versatility of silicon allows for the creation of a wide variety of organosilicon molecules, including silanes, siloxanes, and silanols, each with specific applications. iust.ac.ir

The impact of organosilicon compounds extends to numerous industries. They are used to enhance the durability and performance of materials in transportation, construction, and textiles. researchgate.netecopowerchem.com For instance, they can be used to create water-resistant coatings for wood and other materials, protecting them from environmental degradation. iust.ac.ir The continuous research and development in this field promise new technologies with enhanced performance and functionality. iust.ac.ir

Foundational Principles of Alkoxysilane Chemistry

Alkoxysilanes are a specific class of organosilicon compounds characterized by the presence of one or more alkoxy groups (-OR) attached to the silicon atom. encyclopedia.pubnih.gov These alkoxy groups, most commonly methoxy (B1213986) (-OCH3) or ethoxy (-OC2H5), are hydrolyzable, meaning they can react with water. scispace.com This reactivity is the cornerstone of alkoxysilane chemistry and is central to their function in many applications.

The fundamental reaction of alkoxysilanes is hydrolysis, where the alkoxy groups are replaced by hydroxyl groups (-OH), forming silanols. nih.gov This is typically followed by a condensation reaction, where the silanol (B1196071) groups react with each other or with remaining alkoxy groups to form stable siloxane bonds (Si-O-Si). scispace.comnih.gov This process, often referred to as the sol-gel process, can be catalyzed by either acids or bases and is influenced by factors such as pH, temperature, and the concentration of reactants. mdpi.com The sol-gel process allows for the formation of a three-dimensional network, which is the basis for many coatings, binders, and cross-linking applications. sigmaaldrich.com

The rate of hydrolysis and condensation can be controlled by the choice of alkoxy group and the reaction conditions. nih.gov For example, methoxy groups hydrolyze faster than ethoxy groups. This controlled reactivity allows for the precise tailoring of the final material's properties.

Structural Classification and Functional Group Analysis of Organoalkoxysilanes

Organoalkoxysilanes are hybrid compounds that possess both a non-hydrolyzable organic group (R) and hydrolyzable alkoxy groups (OR') attached to the silicon atom. mdpi.com Their general formula can be represented as R_nSi(OR')_{4-n}. Based on the number of alkoxy groups, they can be classified as monofunctional, bifunctional, or trifunctional. nih.gov

The organic group (R) determines the organofunctional character of the silane (B1218182) and its compatibility with organic polymers, while the alkoxy groups provide the inorganic reactivity. encyclopedia.pubresearchgate.net This dual nature allows organoalkoxysilanes to act as "molecular bridges" or coupling agents, bonding inorganic materials (like glass, metals, and minerals) to organic polymers. researchgate.net

A wide variety of organofunctional groups can be incorporated into the silane structure, such as amino, epoxy, vinyl, and methacryloxy groups. encyclopedia.pubnih.gov This versatility allows for the design of organoalkoxysilanes with specific functionalities tailored for particular applications. For example, aminosilanes are often used as adhesion promoters in coatings and sealants, while epoxy-functional silanes are used in composite materials. cfmats.comresearchgate.net

Dimethoxymethyl(propyl)silane, with the chemical formula CH3CH2CH2Si(CH3)(OCH3)2, is an example of a bifunctional organoalkoxysilane. nih.gov It has a propyl group as the non-hydrolyzable organic substituent and two methoxy groups as the hydrolyzable functional groups. The propyl group provides organic character, while the two methoxy groups allow it to undergo hydrolysis and condensation reactions, making it a versatile building block in materials science.

PropertyValue
Chemical Formula C6H16O2Si
IUPAC Name This compound
CAS Number 17861-00-8
Molecular Weight 148.28 g/mol
Boiling Point 127 °C
Density 0.85 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H16O2Si B8083314 Dimethoxymethyl(propyl)silane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxymethyl(propyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-4-5-9-6(7-2)8-3/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUINFYCIIMWIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[SiH2]C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dimethoxymethyl Propyl Silane and Its Functionalized Derivatives

Direct Synthesis Routes for Dimethoxymethyl(propyl)silane

The direct synthesis of this compound is primarily achieved through well-established organosilicon chemistry, with hydrosilylation being a cornerstone technique. Advances in catalysis and a growing emphasis on environmentally benign processes are refining these traditional routes.

Hydrosilylation Reactions in Organosilane Synthesis

Hydrosilylation is a fundamental and versatile reaction for forming silicon-carbon bonds, making it a key method for synthesizing organosilanes like this compound. rsc.org The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. rsc.org

For the synthesis of this compound, a common pathway involves the reaction of a silane (B1218182) containing a Si-H group, such as dimethoxymethylsilane (B7823244), with a propylene (B89431) source (e.g., propene or allyl chloride). For instance, the synthesis of a related compound, 3-Chloropropyldimethoxymethylsilane, is accomplished via the hydrosilylation of allyl chloride with dimethoxymethylsilane. vulcanchem.com A similar principle is applied in the synthesis of dimethoxymethyl(2-phenylpropyl)silane, where 2-phenylpropene is hydrosilylated with dichloromethylsilane, followed by a reaction with methanol (B129727) to introduce the methoxy (B1213986) groups. researchgate.net The reaction progress can be easily monitored through spectroscopic methods by observing the disappearance of the characteristic Si-H signals in ¹H NMR (around 4.8 ppm) and IR (around 2126 cm⁻¹) spectra. rsc.org

Advanced Catalytic Approaches in Silane Functionalization

The efficiency and selectivity of hydrosilylation reactions are heavily dependent on the catalyst employed. Historically, platinum-based catalysts have been the industry standard. Hexachloroplatinic acid (H₂PtCl₆) and Karstedt's catalyst are frequently used to catalyze the hydrosilylation process in silane synthesis. researchgate.netresearchgate.net These late transition metal complexes, particularly Pt(II) complexes, are highly effective for reacting vinyl groups with silanes. rsc.org

More recent research has focused on developing advanced catalytic systems to improve performance and expand the reaction's scope. These include:

Copper Hydride (CuH) Catalysis : Copper hydride catalysts have emerged as effective agents for various silane reactions, including the reduction of unsaturated carboxylic acids and the silylative dehydration of primary amides. organic-chemistry.org

Nickel and Cobalt Catalysts : These have been used for regio- and enantioselective hydroalkylation reactions, demonstrating the potential for catalyst-tuned selectivity in forming specific isomers. organic-chemistry.org

Titanium-Based Catalysts : In the field of olefin polymerization, certain dimethoxysilane (B13764172) compounds, such as methyl(3,3,3-trifluoro-n-propyl)dimethoxysilane, are used as external electron donors with catalyst systems comprising a titanium compound supported on magnesium dichloride. google.com

These advanced catalysts offer pathways to milder reaction conditions, higher yields, and greater functional group tolerance, representing a significant step forward in silane functionalization.

Green Chemistry Principles in Silane Synthesis

In line with the growing demand for sustainable chemical manufacturing, green chemistry principles are being increasingly applied to silane synthesis. A primary goal is to move away from chlorine-based chemistry, such as the use of chlorosilanes, which generates harmful byproducts like hydrogen chloride. mdpi.com

A key green alternative is the direct synthesis of alkoxysilanes from elemental silicon and alcohols. mdpi.com This approach avoids the use of chlorosilanes altogether. For example, a process has been developed where powdered metallurgical silicon reacts with an alcohol like ethanol (B145695) in the presence of a copper catalyst to produce triethoxysilane (B36694) and hydrogen. mdpi.com This method can be adapted for the synthesis of methoxy-containing silanes. Researchers are actively exploring such environmentally friendly methods for synthesizing various silane-based materials to reduce the environmental impact of production. atamanchemicals.com

Synthesis of Functionalized this compound Analogues

Functionalizing this compound with reactive groups like isocyanates or amines creates versatile silane coupling agents used to enhance adhesion and modify surfaces in advanced materials.

Isocyanate-Functionalized Silane Synthesis Pathways

(3-Isocyanatopropyl)dimethoxymethylsilane is a bifunctional molecule used as a coupling agent and adhesion promoter in coatings, adhesives, and sealants. cfmats.com Its synthesis can be achieved through several routes, moving from hazardous traditional methods to safer, more efficient modern processes.

Traditional methods include the phosgene (B1210022) method and the thermal cracking of carbamates. The phosgene route is fraught with safety issues due to the extreme toxicity of phosgene, while the thermal cracking method requires high temperatures, leading to high energy consumption. chemicalbook.comguidechem.com

More contemporary and safer synthesis pathways have been developed:

Single-Step Diisocyanate Reaction : This method involves reacting a methylene (B1212753) diphenyl diisocyanate mixture with aminopropylmethyldimethoxysilane at elevated temperatures (e.g., 120°C). chemicalbook.comguidechem.com The resulting isocyanatosilane is then purified by distillation, achieving high yields (e.g., 90%). chemicalbook.com

Urea-Based Synthesis : An alternative non-phosgene route starts with 3-aminopropyl trimethoxysilane (B1233946) and urea (B33335) in a solvent like dimethyl sulfoxide. chemicalbook.comgoogle.com The mixture is heated under vacuum to form a (ureido)propyl silane intermediate. Subsequent reaction with diluted sulfuric acid generates the desired isocyanate product, which is then isolated. google.com This method offers the advantages of mild reaction conditions and readily available, safer raw materials. google.com

Table 1: Comparison of Synthesis Pathways for (3-Isocyanatopropyl)dimethoxymethylsilane

Synthetic Method Key Reactants Conditions Advantages Disadvantages
Phosgene Method Aminosilane, Phosgene - Established Method Highly toxic reagent (phosgene)
Thermal Cracking Aminosilane, Diethyl Carbonate High Temperature Avoids Phosgene High energy consumption, demanding equipment
Single-Step Diisocyanate Aminopropylmethyldimethoxysilane, Methylene Diphenyl Diisocyanate 120-170°C, Vacuum Single step, high yield -

Amine-Functionalized Silane Synthesis Routes

Amine-functionalized silanes are crucial for surface modification, particularly for introducing amine groups onto inorganic substrates to improve adhesion or to act as a reactive site for further functionalization. nih.govmdpi.com The synthesis of amine-functionalized analogues of this compound can be approached in several ways.

A common strategy involves the covalent attachment of an amino-silane to a surface or its use as a precursor in material synthesis. mdpi.com For example, 3-aminopropyltrimethoxysilane (B80574) (APTMS) is widely used to functionalize silica (B1680970) or nanoparticle surfaces. nih.gov The synthesis of materials like amine-functionalized bridged silsesquioxanes often starts from precursors such as bis[(3-trimethoxysilyl)propyl] amine. frontiersin.org

Specific synthesis routes applicable to creating amine-functionalized this compound analogues include:

Starting from an Aminosilane Precursor : Compounds like Trimethoxy[3-(methylamino)propyl] silane serve as precursors for creating functionalized materials. sigmaaldrich.com The core principle involves the hydrolysis of the methoxy groups to form reactive silanols, which then condense with hydroxyl groups on a substrate or with other silanol (B1196071) groups to form a polysiloxane network.

Grafting onto a Support : Pre-synthesized materials can be functionalized. For instance, 3-(2-Aminoethylamino) propyl-dimethoxymethylsilane has been successfully grafted onto mesoporous silica supports like SBA-15. scholarsportal.info

Reaction of Halogenated Silanes with Amines : A versatile method involves reacting a haloalkylsilane, such as 3-chloropropyldimethoxymethylsilane, with an appropriate amine (e.g., ammonia, a primary or secondary amine) to form the corresponding amino-silane via nucleophilic substitution.

These methods provide a robust toolkit for creating a wide range of amine-functionalized silanes tailored for specific applications in materials science.

Epoxy-Functionalized Silane Synthesis

The synthesis of epoxy-functionalized silanes, such as those derived from this compound, is a critical process for creating coupling agents and precursors for hybrid materials. A primary and industrially significant method for this synthesis is the hydrosilylation reaction. epo.org This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically catalyzed by a platinum complex. cnrs.frchemicalbook.com

A key precursor for this process is an unsaturated epoxide, with allyl glycidyl (B131873) ether (AGE) being a common choice. cnrs.frresearchgate.net The corresponding hydrosilane, in this context, would be dimethoxymethylsilane. The reaction between dimethoxymethylsilane and allyl glycidyl ether yields (3-glycidyloxypropyl)methyldimethoxysilane. This process is often catalyzed by platinum(0) complexes, such as Karstedt's catalyst, which are highly efficient for this transformation. cnrs.fr The reaction results in the formation of a stable silicon-carbon bond, attaching the propyl glycidyl ether moiety to the methyldimethoxysilyl group.

Research has also explored the use of other catalysts, such as cobalt complexes, for the hydrosilylation of unsaturated epoxides. google.comrsc.org For instance, cobalt pivalate (B1233124) in combination with ligands like 1-isocyanoadamantane has been used to catalyze the hydrosilylation of allyl glycidyl ether. google.com Furthermore, studies have shown that the choice of catalyst can be crucial, as some systems may lead to unexpected side reactions, such as the ring-opening of the epoxide group, particularly with certain cobalt catalysts and polymethylhydrosiloxane. rsc.org

The synthesis of related epoxy-functionalized silanes, like (3-glycidoxypropyl)trimethoxysilane (GPTMS), follows a similar pathway, involving the hydrosilylation of allyl glycidyl ether with trimethoxysilane. chemicalbook.com The reaction conditions, including temperature and catalyst concentration, are optimized to maximize the yield and purity of the desired product. chemicalbook.comresearchgate.net

Table 1: Synthesis of Epoxy-Functionalized Silanes via Hydrosilylation The following table is interactive. Click on the headers to sort the data.

Product Hydrosilane Precursor Unsaturated Precursor Catalyst Typical Yield Reference
(3-Glycidyloxypropyl)methyldimethoxysilane Methyldimethoxysilane Allyl Glycidyl Ether Platinum(0) complex - cnrs.fr
(3-Glycidyloxypropyl)trimethoxysilane Trimethoxysilane Allyl Glycidyl Ether Platinum complex 80% chemicalbook.com
Polydimethylsiloxane Epoxy Acrylate Hydrogen-containing Polydimethylsiloxane Allyl Glycidyl Ether Platinum complex - researchgate.net
Epoxy-functionalized Siloxane 1,1,3,3-Tetramethyldisiloxane Allyl Glycidyl Ether Platinum(II) on polymethylene sulfide - researchgate.net

Halogenated Propylsilane Derivatization

The derivatization of silanes to include a halogenated propyl group is a fundamental strategy for producing versatile chemical intermediates. These halogenated silanes serve as precursors for further functionalization through nucleophilic substitution reactions. The most direct method for synthesizing a compound like (3-chloropropyl)methyldimethoxysilane is the hydrosilylation of an allyl halide, such as allyl chloride, with dimethoxymethylsilane.

This reaction is analogous to the synthesis of other widely used halogenated silanes like (3-chloropropyl)trimethoxysilane (CPTMS) and (3-chloropropyl)triethoxysilane. chemicalbook.comtandfonline.com The synthesis typically employs a platinum-based catalyst, although other transition metal catalysts can also be used. google.com The reaction involves the addition of the Si-H bond of the silane across the double bond of the allyl chloride.

Once synthesized, the halogenated propylsilane is a valuable precursor for further derivatization. The chlorine atom on the propyl chain serves as a leaving group, enabling the introduction of various other functional groups. For example, (3-chloropropyl)trimethoxysilane has been used to synthesize novel quinolinium silane salts by reacting it with quinoline (B57606) in the presence of potassium iodide. rsc.org This demonstrates how the halogenated intermediate can be converted into a more complex functional molecule. Similarly, it has been used to functionalize nanoparticles for biomedical applications. nih.gov

The synthesis conditions, including catalyst choice, reactant ratios, and temperature, are controlled to ensure high yields and selectivity, minimizing side reactions. chemicalbook.com

Table 2: Synthesis of Halogenated Propylsilanes The following table is interactive. Click on the headers to sort the data.

Product Hydrosilane Precursor Halogenated Olefin Catalyst System Key Application of Product Reference
(3-Chloropropyl)triethoxysilane Triethoxysilane 3-Chloropropene Ru-B / γ-Al2O3 Intermediate for coupling agents chemicalbook.com
Trichlor(2,4,4,6,6-pentamethylheptyl)silan Trichlorosilane Diisobutylene Platinum complex Adhesion promoter precursor google.com
Silica modified with 3-chloropropyltrimethoxysilane 3-Chloropropyltrimethoxysilane (CPTMS) (Used in sol-gel with TEOS) Hydrofluoric acid Organic-inorganic hybrid material tandfonline.com
(3-Trimethoxysilylpropyl)quinolinium iodide (3-Chloropropyl)trimethoxysilane (Reacts with Quinoline) Potassium Iodide Antibacterial agent synthesis rsc.org

Thiol-Ene Click Chemistry in Silane Modification

Thiol-ene click chemistry has emerged as a powerful and efficient method for the modification and functionalization of silanes. wikipedia.org This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a stable thioether linkage. wikipedia.orgmdpi.com The reaction is characterized by high yields, rapid reaction rates, stereoselectivity, and tolerance to a wide variety of functional groups, making it a cornerstone of "click chemistry". wikipedia.orgacs.org

For the modification of silanes related to this compound, a precursor containing an unsaturated bond, such as allyl-dimethoxymethylsilane or vinyl-dimethoxymethylsilane, is required. This alkenylsilane can then be reacted with a functional thiol. The reaction is typically initiated by UV irradiation or a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a free-radical mechanism. acs.orgrsc.org This results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgresearchgate.net

A significant advantage of this method is its orthogonality to other reactive groups. Research has shown that the thiol-ene reaction can be performed on vinyl or allylsilanes that also contain a reactive Si-H bond, without affecting the Si-H bond. rsc.org This allows for sequential "click" and hydrosilylation reactions, enabling the synthesis of complex, multifunctional organosilicon compounds.

This methodology has been used to synthesize a diverse library of functional silanes. By reacting an alkene-functionalized silane with thiols bearing different end groups (e.g., carboxylic acid, phenyl, polyether), a wide array of functionalities can be easily introduced onto the silane scaffold. acs.orgresearchgate.net For example, reacting 3-(dimethoxy(methyl)silyl)propane-1-thiol with functional alkenes has been shown to produce various functional dialkoxysilanes in near-quantitative yields. researchgate.net

Table 3: Examples of Thiol-Ene Reactions for Silane Functionalization The following table is interactive. Click on the headers to sort the data.

Silane Precursor Thiol Reagent Initiation Method Resulting Functional Group Yield Reference
Allyltrialkoxysilanes Various Thiols Photoinitiator (UV) Diverse functional groups Near-quantitative acs.org
3-Mercaptopropyltrialkoxysilane Various Alkenes Photoinitiator (UV) Diverse functional groups Near-quantitative acs.org
Vinyl or Allylsilanes (with Si-H) Aliphatic, Aromatic, Carboxyl Thiols Radical (AIBN) or UV Phenylthio, Carboxyalkylthio, etc. Near-quantitative rsc.org
3-(Dimethoxy(methyl)silyl)propane-1-thiol Functional Alkenes Photoinitiator (UV) Chloropropylthio, Carboxypropylthio, etc. Near-quantitative researchgate.net

Precursor Design and Derivatization Strategies

The design of precursors and the subsequent derivatization strategies are central to the synthesis of tailored organofunctional silanes like this compound and its derivatives. wacker.comsinosil.com The overarching strategy involves creating a bifunctional molecule that can act as a molecular bridge between inorganic substrates and organic polymers. sinosil.comscirp.org This is achieved by designing a precursor with two key components: a hydrolyzable group (e.g., methoxy groups on silicon) for bonding to inorganic surfaces, and a reactive organic functional group for interaction or reaction with a polymer matrix. scirp.org

Hydrosilylation stands out as a fundamental precursor design reaction. researchgate.net By reacting a hydrosilane such as dimethoxymethylsilane with various unsaturated molecules, a range of functional propyl groups can be installed.

Epoxy functionality: Reaction with allyl glycidyl ether introduces a reactive epoxy group, ideal for curing with amines or anhydrides in resin systems. cnrs.fracs.org

Halogen functionality: Reaction with an allyl halide installs a chloropropyl or bromopropyl group, which serves as a versatile handle for subsequent nucleophilic substitution reactions. tandfonline.comrsc.org

Alkenyl functionality: Reaction with molecules like acetylene (B1199291) or allyl alcohol (followed by further steps) can produce a silane with a terminal double bond, designing it specifically for further derivatization.

Once a primary functional precursor is synthesized, various derivatization strategies can be employed:

Thiol-Ene Click Chemistry: As detailed previously, if the precursor is designed with an alkenyl group (e.g., allyl-dimethoxymethylsilane), the thiol-ene reaction provides an exceptionally efficient and modular route to introduce a vast array of secondary functionalities. mdpi.comacs.orgrsc.org This strategy is prized for its high efficiency and functional group tolerance.

Nucleophilic Substitution: For halogenated precursors like (3-chloropropyl)methyldimethoxysilane, the halide serves as an excellent leaving group. This allows for derivatization with a wide range of nucleophiles, including amines, thiols, and azides, to generate new functional silanes that would be difficult to access directly. rsc.org

Ring-Opening Reactions: For epoxy-functionalized precursors, the epoxide ring can be opened by various nucleophiles, such as amines, alcohols, or carboxylic acids. This is a common curing mechanism in epoxy-based materials and also serves as a derivatization pathway to link the silane to other molecules. acs.orglpnu.ua

These strategies highlight a modular approach to organosilane synthesis, where a few key precursors, primarily synthesized via hydrosilylation, can be transformed into a large and diverse family of functional materials through highly efficient and selective derivatization reactions.

Reaction Mechanisms and Chemical Transformations of Dimethoxymethyl Propyl Silane Analogues

Hydrolysis Kinetics and Mechanistic Pathways of Alkoxysilanes

≡Si-OR + H₂O ⇌ ≡Si-OH + R-OH nih.gov

The kinetics and mechanism of this reaction are highly sensitive to the chemical environment.

The rate of hydrolysis is significantly influenced by the pH of the reaction medium, with both acids and bases acting as effective catalysts. cfmats.com The reaction is slowest in a neutral medium (pH ≈ 7). afinitica.commdpi.com

Acidic Catalysis: In acidic conditions, a rapid, reversible protonation of the oxygen atom in the alkoxy group occurs. nih.govunm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to a backside nucleophilic attack by water. nih.govndhu.edu.tw This mechanism generally leads to a rapid hydrolysis step. mdpi.com The reaction rate is influenced by steric and inductive factors, and the transition state is thought to accumulate a positive charge. qnl.qaresearchgate.net

Alkaline Catalysis: Under alkaline or basic conditions, the reaction proceeds via a different pathway. A nucleophilic hydroxyl ion (OH⁻) or a deprotonated silanol (B1196071) group (silanolate anion, ≡Si-O⁻) directly attacks the silicon atom. nih.govmdpi.comunm.edu This process is proposed to involve a penta- or hexavalent intermediate or transition state (an Sɴ2-Si mechanism). nih.govmdpi.com In this medium, negative charges accumulate in the transition state. qnl.qanih.gov Generally, hydrolysis is slower in alkaline media compared to acidic media, while the subsequent condensation is faster. mdpi.com

Neutral Media: In the absence of an external acid or base catalyst, the hydrolysis reaction is considerably slower. mdpi.com Water molecules act as the nucleophile, but the reaction rate is minimal. Some organofunctional silanes, particularly those with amino groups, can exhibit intramolecular catalysis, where the functional group itself promotes the hydrolysis reaction. qnl.qaresearchgate.netnih.gov

Catalytic MediumMechanismKey CharacteristicsRelative Rate of Hydrolysis
Acidic (pH < 7)Electrophilic attack on protonated alkoxide.Fast initial protonation of the alkoxy group, making silicon more susceptible to attack by water. nih.govunm.edu Leads to less branched clusters. nih.govFast mdpi.com
Neutral (pH ≈ 7)Nucleophilic attack by water.Reaction is generally very slow without a catalyst. afinitica.commdpi.com Some functional groups may provide intramolecular catalysis. qnl.qaSlowest cfmats.com
Alkaline (pH > 7)Nucleophilic attack by OH⁻ or ≡Si-O⁻ on the silicon atom. nih.govProposed Sɴ2-Si mechanism with a pentacoordinate intermediate. nih.govmdpi.com Leads to more branched and condensed clusters. nih.govSlow mdpi.com

The choice of solvent is a crucial parameter that can control the rate of hydrolysis and the degree of condensation. researchgate.netmdpi.com Solvents are often required to homogenize the typically immiscible alkoxysilane and aqueous phases. nih.gov

The properties of the solvent, such as polarity, proticity, and hydrogen-bonding capability, significantly affect reaction kinetics. researchgate.netnih.govresearchgate.net Protic solvents, like alcohols, can participate in the reaction through hydrogen bonding, which can stabilize transition states and influence the reactivity of water molecules. researchgate.netresearchgate.net Using an alcohol as a solvent that has a different alkyl group from the silane's alkoxy group can lead to exchange reactions, which may further complicate the kinetics. researchgate.net

In alkaline media, solvents with a high capacity for hydrogen bonding can facilitate the formation of smaller hydrated silica (B1680970) nanoparticles. researchgate.net The use of aprotic solvents can also influence the reaction; for instance, hydrogen bonding plays a significant role in enhancing hydrolysis in acetonitrile. qnl.qanih.gov Studies have shown that a synergistic effect can be achieved by using a combination of highly polar aprotic and protic solvents, which can enhance the hydrolysis rate and stabilize reactive species. mdpi.com The order of the reaction with respect to water has been shown to vary depending on the solvent system used, for example, from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane for spontaneous hydrolysis. tandfonline.com

Solvent TypeInfluence on HydrolysisExamples
Protic (e.g., Alcohols)Can stabilize transition states via hydrogen bonding. researchgate.netresearchgate.net Can lead to alcohol exchange reactions if the alkyl group differs from the silane's alkoxy group. researchgate.net Often used as a homogenizing agent. nih.govMethanol (B129727), Ethanol (B145695) researchgate.net
AproticCan hinder or promote condensation depending on pH and ability to form hydrogen bonds. researchgate.net Polarity and dipole moment can play a significant role. qnl.qanih.govDioxane, Acetonitrile, Dimethylformamide (DMF) researchgate.netresearchgate.net
Mixed SystemsCombinations of aprotic and protic solvents can have a synergistic effect, enhancing hydrolysis rates and stabilizing intermediates. mdpi.comMethanol-Ethanol mixtures mdpi.com

The molar ratio of water to silane (B1218182) (often denoted as 'R') is a critical factor that directly impacts not only the kinetics of hydrolysis but also the structure of the subsequent condensation products. nih.gov Increasing the water content generally enhances the rate of the hydrolysis reaction up to a certain point. nih.gov An excess of water can sometimes inhibit the reaction, potentially due to decreased solubility of the alkoxysilane. nih.gov

A higher water-to-silane ratio promotes more complete hydrolysis of the alkoxy groups before significant condensation occurs. researchgate.net This leads to a higher concentration of silanol monomers. Conversely, under water-deficient conditions (sub-stoichiometric R values), hydrolysis is the rate-limiting step, and condensation can begin before all alkoxy groups on a silicon atom have been hydrolyzed, leading to the formation of different oligomeric structures. nih.gov The R value also determines whether the subsequent condensation proceeds primarily through the removal of water or alcohol. nih.gov For instance, in studies of organotrialkoxysilanes, increasing the water content was found to decrease the formation of linear/branched oligomers while increasing the content of monocyclic and bicyclic structures. nih.gov

Condensation and Siloxane Network Formation Mechanisms

Following hydrolysis, the resulting silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si). nih.gov This polycondensation process is responsible for the growth of oligomers and, ultimately, the formation of a cross-linked polysiloxane network or gel. nih.govwikipedia.org Condensation can occur via two main pathways: a water-producing condensation between two silanol groups or an alcohol-producing condensation between a silanol and an unhydrolyzed alkoxy group. nih.govunm.edu

Water Condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O nih.gov

Alcohol Condensation: ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + R-OH nih.gov

The kinetics of condensation are more complex than those of hydrolysis due to the multiple possible reaction pathways and the increasing complexity of the reacting species. nih.gov

The condensation process begins with the formation of dimers from monomers, which then grow into trimers, tetramers, and larger oligomers. gelest.comresearchgate.net In the early stages of the reaction, these small oligomers are often soluble in the reaction medium. mdpi.com As polycondensation proceeds, the molecular weight increases, which can lead to the formation of larger macromolecules and eventually a phase separation, where a solid network (gel) forms within the liquid medium (sol). nih.govmdpi.com

The structure of the resulting network is highly dependent on the reaction conditions. For example, under acidic catalysis, which promotes fast hydrolysis and slow condensation, the resulting structures tend to be less branched. nih.gov In contrast, alkaline catalysis favors faster condensation rates relative to hydrolysis, leading to more compact, highly branched, and condensed clusters. nih.gov The functionality of the parent silane (the number of hydrolyzable alkoxy groups) also dictates the final structure, with trifunctional silanes like propyltrimethoxysilane capable of forming highly cross-linked three-dimensional networks. gelest.com

The rate of condensation is significantly governed by steric and inductive effects originating from the organic substituent on the silicon atom. nih.govresearchgate.netelsevier.es

Steric Factors: The steric bulk of the non-hydrolyzable organic group (e.g., the propyl group in dimethoxymethyl(propyl)silane) plays a crucial role. researchgate.netresearchgate.net Larger, bulkier organic groups physically hinder the approach of other silanol or silane molecules, thereby reducing the rate of condensation. researchgate.net This steric hindrance is generally considered more impactful on the condensation reaction than on the hydrolysis reaction. nih.gov For instance, increasing the size of the alkyl group on an organotrialkoxysilane has been shown to decrease reactivity and the tendency to form gels. osti.gov

Inductive Factors: The electronic properties of the organic substituent also influence reactivity. Electron-donating groups, such as alkyl groups (like propyl), increase the electron density on the silicon atom. unm.eduresearchgate.net This increased electron density makes the silicon atom less electrophilic. Under basic conditions, where condensation involves a nucleophilic attack on the silicon, electron-donating groups decrease the reaction rate. researchgate.net Conversely, under acidic conditions, where the transition state is more positively charged, these electron-donating groups can stabilize the intermediate and increase reactivity. unm.eduresearchgate.net Electron-withdrawing groups have the opposite effect, increasing condensation rates under basic conditions and decreasing them under acidic conditions. tandfonline.comresearchgate.net

FactorEffect on Condensation RateMechanism of Influence
Steric Hindrance (e.g., bulky alkyl groups)Decreases ratePhysically obstructs the close approach of reacting Si centers, making the formation of the transition state more difficult. researchgate.net
Inductive Effect (Electron-Donating Groups)Decreases rate in basic media; Increases rate in acidic mediaIncreases electron density at the Si atom, making it less susceptible to nucleophilic attack (basic conditions). Stabilizes positively charged transition states (acidic conditions). unm.eduresearchgate.net
Inductive Effect (Electron-Withdrawing Groups)Increases rate in basic media; Decreases rate in acidic mediaDecreases electron density at the Si atom, making it more susceptible to nucleophilic attack (basic conditions). Destabilizes positively charged transition states (acidic conditions). tandfonline.comresearchgate.net

Elucidating SN1-Si vs. SN2-Si Reaction Mechanisms

Nucleophilic substitution reactions at a silicon center, analogous to those at a carbon center, can be described by SN1-Si and SN2-Si mechanisms. The key distinction between these pathways lies in the timing of the bond-breaking and bond-forming steps. masterorganicchemistry.com

In an SN2-Si (Substitution, Nucleophilic, Bimolecular at Silicon) mechanism, the reaction occurs in a single, concerted step. The incoming nucleophile attacks the silicon center at the same time as the leaving group departs. reddit.com This process involves a pentacoordinate (hypervalent) silicon transition state. lsu.edu The rate of an SN2-Si reaction is dependent on the concentration of both the silane substrate and the nucleophile. reddit.com This mechanism is favored by strong nucleophiles, unhindered silicon centers, and polar aprotic solvents that solvate the cation but not the nucleophile, thus enhancing its reactivity. chemistrytalk.orglibretexts.org

Conversely, an SN1-Si (Substitution, Nucleophilic, Unimolecular at Silicon) mechanism is a two-step process. The first and rate-determining step involves the slow departure of the leaving group to form a trivalent silicocation intermediate. masterorganicchemistry.comreddit.com This intermediate is then rapidly attacked by a nucleophile in the second step. The rate of an SN1-Si reaction depends only on the concentration of the silane substrate. reddit.com This pathway is favored by substrates that can form a stable silicocation, the presence of excellent leaving groups, weak nucleophiles (often the solvent itself, in a process called solvolysis), and polar protic solvents that can stabilize the ionic intermediate. libretexts.orgresearchgate.net

For alkoxysilanes like this compound, reactions such as hydrolysis are typically considered to proceed through an SN2-Si mechanism, particularly under neutral or basic conditions. The silicon atom's ability to expand its coordination sphere and form a hypervalent intermediate makes the concerted SN2-Si pathway more accessible than for the analogous carbon compounds. lsu.edu The stability of the potential silicocation is a critical factor; tertiary, allylic, or benzylic groups attached to the silicon would favor an SN1-Si mechanism, which is not the case for this compound. libretexts.org

Table 1. Comparison of SN1-Si and SN2-Si Reaction Mechanisms
CharacteristicSN1-Si MechanismSN2-Si Mechanism
Rate-Determining StepUnimolecular: Leaving group departs to form a silicocation. reddit.comBimolecular: Concerted attack by nucleophile and departure of leaving group. masterorganicchemistry.com
IntermediateTrivalent silicocation. masterorganicchemistry.comNone (Pentacoordinate transition state). lsu.edu
Rate LawRate = k[Silane]Rate = k[Silane][Nucleophile]
Substrate StructureFavored by structures that form stable silicocations (e.g., tertiary). libretexts.orgFavored by sterically unhindered silicon centers (e.g., methyl, primary). libretexts.org
NucleophileFavored by weak nucleophiles (e.g., H₂O, ROH). researchgate.netFavored by strong nucleophiles (e.g., OH⁻, RO⁻). researchgate.net
SolventFavored by polar protic solvents (e.g., water, methanol). libretexts.orgFavored by polar aprotic solvents (e.g., acetone, DMF). libretexts.org

Intramolecular and Intermolecular Self-Polymerization Phenomena

The self-polymerization of this compound and its analogues is a complex process that occurs via a series of hydrolysis and condensation reactions, often referred to as a sol-gel process. nih.gov This transformation converts the monomeric silane into a polymeric network of siloxane bonds (Si-O-Si).

Hydrolysis: In the presence of water, the methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are replaced by hydroxyl groups (-OH), forming silanols. This reaction can occur stepwise, producing partially and fully hydrolyzed species. csic.esresearchgate.net The rate of hydrolysis is influenced by factors such as the water-to-silane ratio, pH, and the presence of catalysts. nih.govcsic.es The presence of ethanol, a potential byproduct, can delay the hydrolysis reaction. csic.es

R-Si(OCH₃)₂ + H₂O ⇌ R-Si(OCH₃)(OH) + CH₃OH

R-Si(OCH₃)(OH) + H₂O ⇌ R-Si(OH)₂ + CH₃OH

Condensation: The newly formed silanol groups are reactive and can condense with each other or with remaining methoxy groups to form siloxane linkages. This stage is responsible for the growth of the polymer chain. nih.govgoogle.com Condensation can proceed through two main pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

2 R-Si(OH)₂ → (HO)R-Si-O-Si-R(OH) + H₂O

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a molecule of methanol.

R-Si(OH)₂ + R-Si(OCH₃)₂ → (HO)R-Si-O-Si-R(OCH₃) + CH₃OH

During the condensation process, a competition arises between intermolecular and intramolecular reactions. researchgate.net

Intermolecular Condensation: This involves reactions between different silane molecules, leading to the formation of linear chains, branched polymers, and ultimately a cross-linked three-dimensional network. researchgate.net

Intramolecular Condensation: This involves the reaction of silanol groups within the same molecule or oligomer, leading to the formation of cyclic siloxane structures. csic.esresearchgate.net The tendency to form cyclic structures increases with the size of the organic substituent on the silicon atom, as large groups can sterically hinder intermolecular reactions, making intramolecular cyclization more favorable. researchgate.net

Table 2. Stages and Influencing Factors of Alkoxysilane Self-Polymerization
StageReaction DescriptionKey Influencing Factors
HydrolysisReplacement of alkoxy groups (e.g., -OCH₃) with hydroxyl groups (-OH) to form silanols. csic.esWater/silane ratio, pH, catalyst type, temperature, solvent. nih.govresearchgate.net
Intermolecular CondensationReaction between separate molecules to form linear or branched siloxane (Si-O-Si) polymers. researchgate.netConcentration of silanols, catalyst, removal of byproducts (water/alcohol).
Intramolecular CondensationReaction between functional groups on the same molecule to form cyclic siloxane structures. researchgate.netSteric hindrance from organic substituents (e.g., propyl group), reaction conditions favoring cyclization. researchgate.net

Reactivity and Chemical Transformations of Pendant Organic Functional Groups

In organofunctional silanes, the pendant organic group (designated 'R') plays a crucial role in determining the final properties of the material and can serve as a site for further chemical transformations. ulprospector.com For this compound, the pendant group is a propyl (-CH₂CH₂CH₃) chain.

The propyl group is a saturated alkyl chain, which is chemically stable and relatively non-reactive under the typical conditions of silane hydrolysis and condensation. Its primary function is to impart specific physical properties, such as hydrophobicity and flexibility, to the resulting polysiloxane network. It acts as an organic modifier of the inorganic silicate (B1173343) backbone.

However, while the propyl group does not participate in the polymerization at the silicon center, it can undergo chemical transformations characteristic of alkanes under specific and more vigorous reaction conditions. These reactions are distinct from the sol-gel process. Examples include:

Free-Radical Halogenation: In the presence of UV light or high temperatures, the C-H bonds on the propyl chain can react with halogens (e.g., Cl₂, Br₂) to form halogenated propyl groups.

Oxidation: Under strong oxidizing conditions, the alkyl chain can be oxidized, potentially leading to the formation of alcohols, ketones, or carboxylic acids, though this often results in chain cleavage.

Pyrolysis: At very high temperatures in the absence of oxygen, the C-C and C-H bonds can break, leading to decomposition.

The reactivity of the propyl group stands in contrast to other organofunctional silanes where the pendant group is intentionally chosen for its chemical reactivity. researchgate.net For instance, silanes with amino, epoxy, vinyl, or methacryloxy pendant groups are widely used as coupling agents. ulprospector.comresearchgate.net The functional groups on these silanes can react with organic polymers, allowing the silane to form a durable chemical bridge between an inorganic substrate and an organic matrix. researchgate.net For example, the amino group in 3-aminopropyltriethoxysilane (B1664141) (APTES) can react with epoxy resins or isocyanates, a transformation not possible with the inert propyl group of this compound. nih.gov

Table 3. Comparative Reactivity of Pendant Organic Groups on Silanes
Pendant GroupExample Silane NameTypical ReactivityPrimary Application
PropylThis compoundGenerally inert; can undergo free-radical reactions under specific conditions.Hydrophobicity modification, network modifier.
Amino3-Aminopropyltriethoxysilane (APTES)Acts as a base; reacts with epoxides, isocyanates, and acids. nih.govCoupling agent for epoxy, urethane, and nylon resins. researchgate.net
Epoxy (Glycidoxy)3-GlycidoxypropyltrimethoxysilaneRing-opening reactions with amines, acids, and alcohols. researchgate.netCoupling agent for epoxy resins and other polymers. researchgate.net
VinylVinyltrimethoxysilaneUndergoes free-radical polymerization and hydrosilylation. nih.govCrosslinking polyethylene, moisture-cured polymers.
Methacryloxy3-MethacryloxypropyltrimethoxysilaneUndergoes free-radical polymerization with other acrylic monomers. researchgate.netafinitica.comCoupling agent in dental composites and unsaturated polyester (B1180765) resins. researchgate.net

Polymerization and Oligomerization Phenomena Involving Dimethoxymethyl Propyl Silane Derivatives

Silane-Terminated Prepolymers (STP) in Advanced Polymer Systems

Silane-terminated prepolymers (STPs) represent a class of binders that combine the structural features of an organic polymer backbone with the reactivity of terminal alkoxysilyl groups. These groups enable a moisture-triggered curing mechanism, leading to the formation of a durable siloxane network. This process avoids the use of isocyanates, offering environmental and safety advantages. scirp.orgnih.gov Dimethoxymethyl(propyl)silane is a key building block for the functional end groups in these systems.

Modified Silicone (MS) polymers are a prominent type of silane-terminated polyether. They are characterized by a polyether backbone, typically polypropylene (B1209903) glycol (PPG), end-capped with reactive silyl (B83357) groups. The synthesis of MS polymers can involve the use of this compound derivatives to introduce the terminal reactive sites.

One common synthetic route involves the reaction of a hydroxyl-terminated polyether with an isocyanate-functionalized silane (B1218182). While specific examples detailing the direct use of this compound in a multi-step synthesis are not abundant in publicly accessible literature, the structure of commercial products indicates its relevance. For instance, dimethoxy(methyl)silylmethylcarbamate-terminated polyethers are a known class of MS polymers. google.com The synthesis of such a polymer would logically involve a precursor derived from this compound, highlighting its role in forming the crucial dimethoxy(methyl)silyl end-group responsible for the subsequent moisture-curing process. scirp.org

The general process for creating these terminal groups involves linking the silane molecule to the polyether backbone. A versatile method is the hydrosilylation of an allyl-terminated polyether with a hydrosilane, followed by alkoxylation. Alternatively, an isocyanate-terminated prepolymer can be reacted with an amino-functional or hydroxyl-functional silane. researchgate.netpatsnap.com The dimethoxy functionality of the silane is a key factor in the curing rate of the final polymer system. scirp.org

Table 1: Comparison of Silyl End Groups in MS Polymers and Their General Impact on Properties

Silyl End GroupReactivityCuring SpeedResulting Network Flexibility
DimethoxymethylsilylModerateModerateHigh
TrimethoxysilylHighFastLower

This table illustrates the general trends observed with different silyl ether functionalities. Specific performance can be influenced by the polymer backbone and formulation additives.

Silylated Polyurethane (SPUR) polymers are another significant class of STPs. These materials possess a polyurethane backbone, which imparts excellent mechanical properties such as high tensile strength and abrasion resistance. adhesivesmag.com The terminal silyl groups, which can be derived from compounds like this compound, provide a moisture-curing mechanism. nih.gov

The synthesis of SPUR prepolymers typically begins with the reaction of a polyol (e.g., polyether or polyester (B1180765) polyol) with an excess of a diisocyanate to form an isocyanate-terminated polyurethane prepolymer. This prepolymer is then end-capped with a silane containing a functional group that can react with the terminal isocyanate groups. While direct experimental data for this compound is limited, the use of structurally similar aminosilanes is well-documented. For instance, 3-aminopropyltrimethoxysilane (B80574) is commonly used to end-cap isocyanate-terminated prepolymers. scirp.orggoogle.com

A closely related and highly relevant precursor is 3-isocyanatopropylmethyldimethoxysilane. This compound can be directly reacted with the hydroxyl groups of a polyol to form a silyl-terminated polyurethane, circumventing the need for a diisocyanate in the end-capping step and offering a more direct route to SPUR polymers. The dimethoxy functionality of this precursor directly corresponds to the reactive groups that would be present if this compound were used as a foundational building block for such a functionalized silane.

The crosslinking of SPUR polymers occurs via the hydrolysis of the methoxy (B1213986) groups on the silicon atom in the presence of moisture, forming silanol (B1196071) groups. These silanols then undergo condensation reactions with each other to form stable siloxane (Si-O-Si) bonds, resulting in a crosslinked, elastomeric network. google.com The rate of this curing process is influenced by the number and type of alkoxy groups on the silicon atom, with methoxy groups generally leading to faster curing than ethoxy groups. scirp.org

A significant advantage of silane-terminated polymers is their ability to cure without the involvement of isocyanates, which are associated with health and safety concerns. scirp.org The moisture-curing mechanism is a hallmark of these systems. This process relies on the hydrolysis of the alkoxysilyl groups, such as the dimethoxy groups in this compound, upon exposure to atmospheric moisture. adhesivesmag.com

The curing process can be described in two main steps:

Hydrolysis: The methoxy groups on the silicon atom react with water to form silanol (Si-OH) groups and release methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups are reactive and condense with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) linkages, creating a three-dimensional network.

Controlled Polymerization Techniques for Organosilicon Monomers

While this compound itself is not typically used as a monomer in chain-growth polymerization due to the lack of a polymerizable double bond, it can be functionalized to become a polymerizable monomer. For instance, the introduction of a methacrylate (B99206) or vinyl group would render it suitable for controlled radical polymerization techniques.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. These techniques are increasingly being applied to organosilicon monomers to create well-defined polymers with unique properties.

Although specific studies detailing the ATRP or RAFT polymerization of a functionalized this compound monomer are not prominent in the literature, the general applicability of these techniques to silane-containing monomers is well-established. For example, ATRP has been successfully used to polymerize a variety of methacrylate monomers containing silane functionality. Similarly, RAFT polymerization is known for its tolerance to a wide range of functional groups, making it a suitable candidate for the polymerization of functionalized organosilanes.

The incorporation of the dimethoxymethyl(propyl)silyl group into a polymer via CRP would yield a material with pendant reactive sites. These sites could then be used for subsequent crosslinking through the moisture-curing mechanism described previously, allowing for the formation of well-defined networks.

Formation of Hybrid Organic-Inorganic Polymer Networks

Hybrid organic-inorganic polymers are materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, rigidity). The sol-gel process is a common method for creating these hybrid networks, and alkoxysilanes like this compound are key precursors in this technology. koreascience.krmdpi.com

In a typical sol-gel process involving this compound, the silane would undergo hydrolysis and co-condensation with other precursors, such as tetraethoxysilane (TEOS), in the presence of water and a catalyst (acid or base). The hydrolysis of the methoxy groups leads to the formation of reactive silanol groups. These silanols then co-condense with hydrolyzed TEOS and other silanols to form a continuous inorganic silica (B1680970) network. mdpi.com

The organic component of the hybrid network can be introduced in several ways:

The organic groups on the silane precursor (in this case, the methyl and propyl groups of this compound) are incorporated directly into the inorganic network.

An organic polymer with reactive groups can be blended into the sol-gel mixture, becoming physically entrapped within the forming silica network.

The silane precursor can be functionalized with a polymerizable group, allowing for a simultaneous or sequential organic polymerization to form an interpenetrating polymer network (IPN).

While specific research detailing the use of this compound in the formation of organically modified ceramics (ORMOCERs) or other hybrid networks is not widely published, its chemical structure makes it a suitable candidate for such applications. The propyl and methyl groups would provide organic character to the inorganic network, influencing properties such as hydrophobicity and toughness.

Influence of Silanes on Propylene (B89431) Polymerization Processes

In the context of Ziegler-Natta catalysis for propylene polymerization, alkoxysilanes are widely used as external donors. mdpi.com External donors are crucial components of the catalyst system, influencing the catalyst's activity, stereoselectivity, and the properties of the resulting polypropylene, such as molecular weight and isotacticity. dntb.gov.uamdpi.com

Dialkoxydialkylsilanes, the class of compounds to which this compound belongs, have been extensively studied as external donors. The structure of the alkyl and alkoxy groups on the silicon atom has a significant impact on the performance of the catalyst. mdpi.comuwaterloo.ca For instance, bulkier alkyl groups on the silane can lead to higher isotacticity in the polypropylene. researchgate.net

While direct studies on this compound as an external donor are not readily found, research on analogous compounds such as n-propyltrimethoxysilane (PTMS) and other dialkoxydialkylsilanes provides valuable insights. mdpi.comuwaterloo.cagoogle.com These studies have shown that the nature of the external donor affects the distribution of active sites on the catalyst surface, deactivating non-stereospecific sites and thereby increasing the isotacticity of the polymer. mdpi.com

The hydrogen response of the catalyst system, which relates to the control of molecular weight through the addition of hydrogen, is also influenced by the external donor. Different silanes can lead to varying degrees of molecular weight reduction for a given amount of hydrogen. mdpi.commdpi.com

Table 2: General Influence of Alkoxysilane External Donor Structure on Propylene Polymerization

Silane Structural FeatureTypical Effect on Polymer Properties
Increasing bulkiness of alkyl groupsIncreased isotacticity, potentially higher molecular weight
Increasing number of alkoxy groupsCan influence activity and stereoselectivity
Type of alkoxy group (methoxy vs. ethoxy)Can affect catalyst activity and polymer molecular weight

This table summarizes general trends observed in studies of various alkoxysilane external donors. The specific performance of this compound would need to be experimentally determined.

Based on the behavior of similar dialkoxydialkylsilanes, it is expected that this compound would function as a stereoselectivity-enhancing external donor in Ziegler-Natta propylene polymerization. Its specific performance in terms of catalyst activity, polymer isotacticity, and molecular weight would be dependent on the interplay between the steric and electronic effects of its methyl, propyl, and dimethoxy substituents. mdpi.com

Research Applications in Advanced Materials Science and Engineering

Surface Modification and Interfacial Science

The ability of Dimethoxymethyl(propyl)silane to alter the surface properties of materials makes it a valuable tool in interfacial science. By forming a durable bond with a substrate, it can introduce new functionalities and improve the performance of hybrid material systems.

Organofunctional silanes like this compound are widely used as adhesion promoters to create a strong and durable bond between dissimilar materials, particularly between inorganic substrates and organic polymers. evonik.com The mechanism of adhesion promotion involves the formation of a molecular bridge at the interface of the two materials. evonik.com

Key Steps in Adhesion Promotion:

Hydrolysis: The methoxy (B1213986) groups (-OCH3) on the silicon atom react with water to form silanol (B1196071) groups (-OH).

Condensation: The silanol groups condense with hydroxyl groups on the inorganic substrate, forming a stable siloxane bond (Si-O-Substrate).

Interfacial Bonding: The propyl group at the other end of the silane (B1218182) molecule interacts with the organic polymer matrix, creating a strong and durable interface.

The surface properties of a material, such as its wettability, play a crucial role in many applications. This compound can be used to modify the surface energy of a substrate, thereby controlling its hydrophobicity (water-repellency) or hydrophilicity (water-attracting).

The propyl group of this compound is a non-polar hydrocarbon chain. gelest.com When this silane is grafted onto a surface, the propyl groups orient themselves away from the substrate, creating a low-energy surface that repels water. gelest.comresearchgate.net This results in an increase in the contact angle of water on the surface, a measure of its hydrophobicity. The degree of hydrophobicity can be controlled by varying the density of the grafted silane molecules on the surface. researchgate.net

Conversely, if the surface is treated to expose the silanol groups formed during hydrolysis without complete condensation, it can exhibit hydrophilic properties. However, the primary application of silanes with alkyl groups like the propyl group is to induce hydrophobicity. researchgate.net

Factors Influencing Surface Wettability:

FactorEffect on Hydrophobicity
Alkyl Chain Length Longer chains generally lead to higher hydrophobicity.
Grafting Density Higher density of silane molecules increases hydrophobicity.
Surface Roughness Increased roughness can amplify the inherent hydrophobic nature of the surface.

Surface grafting is a process where molecules are chemically attached to a surface to modify its properties. mdpi.com this compound can be grafted onto various substrates through a process called silanization. This process involves the reaction of the silane with a surface that has reactive groups, such as hydroxyl groups. nih.gov

The most common method for surface grafting of this compound is through a solution-based process. The substrate is immersed in a solution of the silane, often in an organic solvent with a controlled amount of water to facilitate hydrolysis. The temperature and reaction time are optimized to achieve the desired grafting density. nih.gov

Another strategy is vapor-phase deposition, where the substrate is exposed to the vapor of the silane at an elevated temperature. This method can provide a more uniform and controlled coating, especially for complex geometries.

These grafting strategies allow for the precise functionalization of surfaces, tailoring them for specific applications such as creating anti-fouling surfaces, improving biocompatibility, or enhancing the performance of sensors.

Silicone rubber is a widely used material due to its excellent properties, but its inert surface can make it difficult to bond with other materials or coatings. google.com this compound can be used to activate the surface of silicone rubber, making it more receptive to bonding.

The activation process typically involves treating the silicone rubber with a solution containing the silane. google.com The solvent in the solution causes the silicone rubber to swell, allowing the silane molecules to penetrate the surface and react with the silicone polymer chains. google.com This process introduces reactive functional groups onto the surface, which can then be used to bond with other materials or to apply a hydrophilic coating. google.com This surface activation is crucial for applications such as medical devices, where it is necessary to coat silicone catheters to improve their biocompatibility and reduce friction. google.com

Sol-Gel Derived Materials and Coatings

The sol-gel process is a versatile method for creating a wide variety of materials, including ceramics, glasses, and hybrid organic-inorganic composites. nih.gov this compound can be used as a precursor in the sol-gel process to create materials with unique properties.

Aerogels and xerogels are highly porous, low-density materials with a large surface area. scispace.com Organic-inorganic hybrid aerogels and xerogels can be synthesized using this compound as a co-precursor with other silica (B1680970) precursors, such as tetraethoxysilane (TEOS). elsevierpure.com

In the sol-gel process, the precursors are hydrolyzed and condensed to form a "sol," which is a colloidal suspension of solid particles in a liquid. As the reaction proceeds, the particles link together to form a three-dimensional network, resulting in a "gel." The solvent is then removed from the gel to obtain the final aerogel or xerogel. The method of solvent removal determines whether an aerogel (supercritical drying) or a xerogel (evaporative drying) is formed. kyoto-u.ac.jp

The incorporation of this compound into the silica network introduces organic propyl groups, which can modify the properties of the resulting material. dlr.de These organic groups can increase the hydrophobicity and flexibility of the aerogel or xerogel. researchgate.net The properties of the final material can be tailored by controlling the ratio of the different precursors and the reaction conditions. researchgate.net

Characterization of Hybrid Aerogels and Xerogels:

PropertyCharacterization Technique
Porosity and Surface Area Brunauer-Emmett-Teller (BET) analysis
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanical Properties Compression testing, Tensile testing
Thermal Properties Thermogravimetric Analysis (TGA)

The resulting hybrid aerogels and xerogels have potential applications in thermal insulation, catalysis, and as low-dielectric constant materials.

Development of Sol-Gel Coatings for Enhanced Material Performance

The sol-gel process offers a versatile method for creating thin, functional coatings on various substrates at low temperatures. Organofunctional silanes like this compound are key precursors in synthesizing these organic-inorganic hybrid coatings. The process involves the hydrolysis of the methoxy groups (Si-OCH₃) in the presence of water and a catalyst, leading to the formation of reactive silanol groups (Si-OH). These silanols then undergo condensation reactions with each other and with hydroxyl groups on the substrate surface, forming a durable, cross-linked siloxane (Si-O-Si) network that is chemically bonded to the material.

The presence of the organic propyl group, which does not participate in the hydrolysis and condensation reactions, imparts specific properties to the final coating. This non-polar alkyl group can enhance the hydrophobicity and durability of the coated surface. Sol-gel coatings derived from these hybrid precursors can offer improved corrosion resistance, tailored surface energy, and enhanced mechanical properties compared to purely inorganic coatings. mdpi.comresearchgate.net The versatility of the sol-gel technique allows for the creation of materials with tailored compositions and structures for a wide range of applications. mdpi.comresearchgate.net

Integration of Silanes into Composite Materials via Sol-Gel Routes

Beyond surface coatings, the sol-gel process is also employed to integrate silanes into the bulk structure of composite materials, creating organic-inorganic hybrids at a molecular level. chemrxiv.org In this approach, this compound can be co-condensed with other precursors, such as tetraethoxysilane (TEOS), to form a three-dimensional silica-based network in which the propyl groups are uniformly distributed.

This integration serves to compatibilize otherwise immiscible organic and inorganic phases. For instance, in the fabrication of a polymer-silica composite, the sol-gel reaction can be conducted in situ within a polymer matrix. The resulting siloxane network reinforces the polymer structure, while the propyl groups enhance the interfacial adhesion and compatibility between the inorganic silica phase and the organic polymer. This method allows for the production of composite materials with improved thermal stability, mechanical strength, and chemical resistance. ptmk.netptmk.net The synthesis of these hybrid materials occurs through a series of hydrolysis and condensation reactions of the alkoxide precursors.

Advanced Polymeric Composites and Functional Textiles

Augmenting Mechanical Properties of Polymer Composites

A primary application of silanes like this compound is to enhance the mechanical properties of polymer composites. These composites typically consist of an organic polymer matrix reinforced with inorganic fillers such as silica, talc, or glass fibers. The inherent incompatibility between the hydrophilic inorganic filler and the hydrophobic organic polymer often leads to poor interfacial adhesion, which compromises the mechanical performance of the composite.

By treating the inorganic filler with this compound, a strong interfacial bond is created. The methoxy groups of the silane react with the filler surface, while the propyl group becomes entangled with the polymer matrix, effectively coupling the two phases. nbinno.com This improved adhesion facilitates more efficient stress transfer from the weaker polymer matrix to the stronger filler particles. nih.gov Consequently, significant improvements in tensile strength, Young's modulus, and impact strength are observed. researchgate.net Research on polypropylene (B1209903) composites filled with silane-treated feldspar has demonstrated a notable increase in these key mechanical properties. researchgate.net The enhancement is attributed to the improved interfacial adhesion between the filler and the polymer matrix. researchgate.netresearchgate.net

Table 1: Effect of Silane Treatment on Mechanical Properties of Polymer Composites

This table presents illustrative data based on findings for similar silane coupling agents, demonstrating the typical performance enhancements.

PropertyPolymer MatrixFillerSilane TreatmentImprovement (%)
Tensile StrengthPolypropylene (PP)Feldspar3-aminopropyl triethoxy silane~11%
Young's ModulusPolypropylene (PP)Feldspar3-aminopropyl triethoxy silane~298%
Elongation at BreakPolypropylene (PP)Feldspar3-aminopropyl triethoxy silane~250%
Impact StrengthPolypropylene (PP)SilicaAmino-functionalized silaneVaries

Role as Coupling Agents in Polymer-Inorganic Hybrid Materials

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic and organic materials. nih.govdakenam.com The general structure of a silane coupling agent is Y-R-Si-X₃, where 'X' represents a hydrolyzable group (like methoxy), 'Si' is the central silicon atom, 'R' is a linker (like an alkyl chain), and 'Y' is an organofunctional group. silicorex.com

In the case of this compound, the dimethoxy groups are the hydrolyzable component. When applied to an inorganic filler, these groups hydrolyze to form silanols (Si-OH). These silanols then condense with hydroxyl groups on the filler's surface, forming stable covalent Si-O-Filler bonds. aip.org The other end of the molecule, the non-reactive propyl group, is organophilic and physically interacts or entangles with the surrounding polymer matrix, such as polypropylene. nbinno.com This dual reactivity allows the silane to form a durable molecular bridge at the interface, reducing interfacial tension and improving the dispersion of the filler within the polymer. nbinno.comresearchgate.net This coupling mechanism is crucial for creating high-performance hybrid materials with enhanced mechanical and thermal properties. elsevierpure.com

Textile Finishing and Fabric Property Enhancement

In the textile industry, silanes are utilized as finishing agents to impart various functional properties to fabrics. When applied to textiles like cotton or synthetic blends, this compound can form a thin, durable polysiloxane coating on the fiber surfaces. The mechanism involves the hydrolysis of the methoxy groups and their subsequent condensation with hydroxyl groups present on natural fibers like cotton, or with each other to form a cross-linked network on the fiber.

The outward-facing propyl groups create a low-energy, hydrophobic surface. This modification can significantly improve the water repellency of the fabric without compromising its breathability. silfluosilicone.com Furthermore, such silane treatments can enhance other fabric properties, including softness, wrinkle resistance, and durability to washing. The sol-gel method is one technique used to apply these functional finishes, ensuring a uniform and lasting treatment. researchgate.net

Development of Conducting Flexible Materials

The development of conducting flexible materials often involves incorporating conductive fillers, such as silver nanoparticles (AgNPs) or carbon nanotubes, into a flexible polymer matrix. A significant challenge is achieving a uniform dispersion of these fillers to form a continuous conductive pathway. Agglomeration of the conductive particles can disrupt this network and diminish the material's conductivity.

Silane coupling agents can play a crucial role in addressing this issue. By modifying the surface of the conductive fillers, silanes can improve their dispersion and adhesion within the polymer matrix. For instance, a silane like this compound can bond to the surface of metallic nanoparticles (which often have a native oxide layer with hydroxyl groups) and use its propyl group to ensure compatibility with the host polymer. This improved dispersion and interfacial bonding helps create more stable and reliable conductive networks, which is essential for the performance of flexible electronic devices and sensors. Research has shown that silane coupling agents can enhance the adhesion between conductive fillers and a substrate, improving the durability of conductive textiles. researchgate.net

Research in Electronics and Optoelectronic Materials

This compound's utility in electronics and optoelectronics stems from its molecular structure, which combines a propyl group and two methoxy groups attached to a central silicon atom. The methoxy groups can be hydrolyzed to form silanol groups, which can then condense to form a stable siloxane network (Si-O-Si). This process is fundamental to its application as a precursor for silicon-based thin films. The presence of the propyl group, an organic substituent, is crucial for modifying the properties of the resulting material, such as lowering its dielectric constant and increasing its hydrophobicity.

Precursor for Low-k Dielectric Films

In the manufacturing of integrated circuits, materials with a low dielectric constant (low-k) are essential for insulating the microscopic wiring. As device dimensions shrink, the use of low-k dielectrics becomes increasingly important to reduce signal delay (RC delay), power consumption, and crosstalk between interconnects. Organosilicate glasses (OSG), also known as carbon-doped oxides (CDO), are a class of low-k materials that have been widely adopted. These materials are typically deposited by chemical vapor deposition (CVD) or spin-on techniques using organosilane precursors.

While specific research detailing the use of this compound as a precursor for low-k films is not extensively published, its structural similarities to other well-studied precursors like diethoxymethylsilane (DEMS) and various methylsilanes suggest its potential in this application. The incorporation of the propyl group is expected to introduce porosity and lower the film density, thereby reducing the dielectric constant. The general mechanism involves the co-deposition of the organosilane with an oxidant, followed by a curing process to form a stable, low-k dielectric film.

Precursor TypeResulting FilmTypical Dielectric Constant (k)Deposition Method
AlkylalkoxysilanesOrganosilicate Glass (OSG)2.2 - 3.0PECVD, Spin-on
MethylsilanesCarbon-doped Oxide (CDO)2.4 - 2.6PECVD

This table presents typical values for similar organosilane precursors to illustrate the expected performance of this compound.

Surface Modification and Hydrophobicity

The reliability of electronic and optoelectronic components can be significantly compromised by moisture. Surface modification to create a hydrophobic (water-repellent) layer is a common strategy to protect sensitive parts from moisture-induced corrosion and failure. Silanes, including this compound, are effective for this purpose.

The methoxy groups of this compound can react with hydroxyl groups present on the surface of various substrates, such as silicon wafers, glass, and metal oxides. This reaction forms a covalent bond between the silane and the substrate. The propyl groups are then oriented away from the surface, creating a non-polar, low-energy surface that repels water. The effectiveness of the hydrophobic treatment depends on factors such as the surface coverage and the orientation of the alkyl groups.

SubstrateTreatmentWater Contact Angle
GlassUntreated< 30°
GlassSilane-treated (propyl-substituted)> 90°
Silicon WaferUntreated~30-40°
Silicon WaferSilane-treated (propyl-substituted)> 90°

This table provides illustrative data based on the known behavior of similar propyl-substituted silanes.

Role in Optoelectronic Device Passivation

In optoelectronic devices such as solar cells and light-emitting diodes (LEDs), surface passivation is critical to reduce recombination losses of charge carriers at the semiconductor surface. While research has focused on various silanes for this purpose, particularly amino-silanes in perovskite solar cells, the potential of alkylalkoxysilanes like this compound is also being considered. A passivation layer can reduce the density of surface defects and improve device efficiency and stability. The mechanism would involve the formation of a stable, insulating layer that electronically and chemically passivates the surface.

Detailed research findings specifically on the use of this compound for the passivation of optoelectronic materials are limited in publicly accessible literature. However, the general principles of silane-based passivation suggest that it could form a protective layer that reduces surface recombination velocity, a key parameter in determining the efficiency of many optoelectronic devices. Further research is needed to quantify the impact of this compound on the performance of specific optoelectronic devices.

Advanced Characterization Techniques in Dimethoxymethyl Propyl Silane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dimethoxymethyl(propyl)silane, offering detailed insights into the local chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H NMR for Proton Environments and Alkyl Chain Analysis

Proton (¹H) NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals in a ¹H NMR spectrum allow for the complete assignment of the proton environments.

The spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl group and the methoxy (B1213986) groups attached to the silicon atom. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene (CH₂) protons adjacent to the silicon atom. The methoxy (OCH₃) protons will appear as a singlet, as they are chemically equivalent.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity
Si-CH₂-CH₂-CH₃~0.6Triplet
Si-CH₂-CH₂-CH₃~1.4Sextet
Si-CH₂-CH₂-CH₃~3.5Triplet
Si-OCH₃~3.6Singlet

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

¹³C NMR for Carbon Backbone and Functional Group Assignments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is anticipated to show four signals: three corresponding to the carbon atoms of the propyl chain and one for the methoxy carbons. The chemical shifts of these signals are indicative of their bonding environment, with the carbon attached to the silicon atom and the carbons of the methoxy groups appearing at characteristic positions.

Carbon Environment Expected Chemical Shift (ppm)
Si-CH₂-CH₂-CH₃~10
Si-CH₂-CH₂-CH₃~16
Si-CH₂-CH₂-CH₃~17
Si-OCH₃~50

Note: These are approximate chemical shift values and can be influenced by the solvent and reference standard used.

²⁹Si NMR for Silicon Connectivity and Degree of Condensation

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment in silane (B1218182) compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of substituents attached to the silicon atom. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, characteristic of a silicon atom bonded to one alkyl group, one methyl group, and two methoxy groups.

The chemical shift can also be used to monitor the hydrolysis and condensation reactions of the silane. As the methoxy groups are replaced by hydroxyl groups and subsequently form siloxane (Si-O-Si) bonds, the ²⁹Si chemical shift will move to a different region of the spectrum. This allows for the determination of the degree of condensation in materials derived from this compound. The notation Tⁿ is often used to describe the silicon connectivity, where 'n' represents the number of bridging oxygen atoms attached to the silicon.

Silicon Species Notation Expected ²⁹Si Chemical Shift (ppm)
This compoundT⁰~ -40 to -50
(HO)(MeO)Si(Me)(propyl)T¹ (partial hydrolysis)Varies
(HO)₂Si(Me)(propyl)T¹ (full hydrolysis)Varies
Si-O-Si linkagesT¹, T², T³~ -50 to -70

Note: Chemical shifts are relative to a standard, typically tetramethylsilane (TMS).

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound provides a unique "molecular fingerprint" characterized by absorption bands corresponding to the vibrational modes of its specific chemical bonds. This technique is particularly useful for identifying the presence of key functional groups.

The spectrum is expected to show strong absorptions corresponding to the Si-O-C and Si-C bonds, as well as characteristic vibrations for the C-H bonds of the propyl and methyl groups. The positions of these bands are indicative of the molecular structure.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (propyl and methyl)2850 - 3000
Si-O-C stretching1080 - 1190
Si-C stretching750 - 850
C-H bending1350 - 1470

Note: The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., liquid, gas, or solid) and intermolecular interactions.

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the absence of significant amounts of hydroxyl (O-H) groups, confirming the integrity of the methoxy functionalities and the absence of hydrolysis products.

Raman Spectroscopy for Complementary Structural Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, offering a detailed fingerprint of a compound's chemical structure. In the context of this compound, Raman spectroscopy provides complementary information to other vibrational spectroscopy methods like FTIR. It is particularly useful for monitoring the hydrolysis and condensation reactions that silanes undergo to form polysiloxane networks.

During these reactions, key transformations can be observed. The hydrolysis of the methoxy groups (-OCH₃) leads to the formation of silanol (B1196071) groups (Si-OH), and subsequent condensation results in the formation of siloxane bridges (Si-O-Si). Raman spectroscopy can track these changes by monitoring specific vibrational bands. For instance, the disappearance of bands associated with Si-O-C bonds and the appearance and evolution of bands corresponding to Si-O-Si linkages provide kinetic and structural information about the polymerization process.

Research findings indicate that the analysis of Raman spectra for various organotrialkoxysilanes allows for the identification of specific vibrational bands related to the silane structure. rsc.org The technique can effectively monitor the consumption of the silane precursor and the formation of the resulting polysiloxane material. researchgate.net A significant advantage of Raman spectroscopy is its ability to use fiber-optic probes, which simplifies the analysis of reactions in situ and enhances measurement safety. researchgate.net

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Structural Information
Si-O-Si stretching490 - 540Indicates the formation of the siloxane network backbone.
Si-O-C stretching620 - 640Corresponds to the methoxy groups on the silane precursor.
C-H stretching (propyl/methyl)2800 - 3000Relates to the organic propyl and methyl groups attached to the silicon atom.
Si-C stretching700 - 850Represents the bond between the silicon atom and the organic substituents.

This table presents typical wavenumber ranges for key vibrational modes in silane and polysiloxane systems, which are instrumental for structural analysis via Raman spectroscopy.

Chromatographic Techniques for Purity and Polymer Characteristics

Chromatographic methods are essential for separating and analyzing complex mixtures. For this compound and its polymeric derivatives, techniques like Gel Permeation Chromatography are indispensable for assessing purity and defining polymer characteristics.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing polymers. polymersource.ca It separates molecules based on their hydrodynamic volume or "effective size" in solution. slideshare.net This method is paramount for analyzing the polysiloxanes formed from the hydrolysis and condensation of this compound.

In a GPC system, a dissolved polymer sample is passed through a column packed with porous gel beads. youtube.com Larger polymer chains cannot enter the pores and thus elute from the column more quickly. Smaller molecules penetrate the pores to varying degrees, resulting in a longer retention time. slideshare.net By calibrating the system with polymer standards of known molecular weights, it is possible to determine the complete molecular weight distribution of the sample. nsf.govsemanticscholar.org

The key parameters obtained from GPC analysis are:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

ParameterDescriptionTypical Value for a Polysiloxane
Mw ( g/mol ) Weight-Average Molecular Weight15,000
Mn ( g/mol ) Number-Average Molecular Weight12,000
PDI (Mw/Mn) Polydispersity Index1.25

This interactive table displays typical data obtained from a GPC analysis of a polysiloxane synthesized from a silane precursor, illustrating the polymer's average molecular weight and distribution.

Microscopic and Imaging Techniques for Material Morphology

Microscopic techniques are vital for visualizing the structure of materials at the micro- and nanoscale. For materials synthesized from or coated with this compound, methods like Scanning Electron Microscopy and Atomic Force Microscopy provide detailed information about surface topography and bulk structure.

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface. tescan-analytics.com It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition. pressbooks.pub

In the study of materials derived from this compound, such as protective coatings or surface-modified substrates, SEM is invaluable for:

Visualizing Surface Topography: Assessing the smoothness, uniformity, and texture of silane-based films.

Detecting Defects: Identifying cracks, pinholes, or agglomerations within the material that could affect its performance.

Analyzing Cross-Sections: Examining the thickness and internal structure (bulk morphology) of a coating on a substrate. researchgate.net

SEM analysis can confirm the successful formation of a continuous and homogenous silane layer on a surface, which is crucial for applications like corrosion protection or adhesion promotion. researchgate.netnih.gov

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Often integrated with an SEM, Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. advancedmicroanalytical.com When the electron beam from the SEM strikes the sample, it excites electrons in the atoms, causing them to emit X-rays with energies characteristic of the elements present. nih.gov

EDX is particularly useful for confirming the presence and distribution of elements from the this compound on a treated surface. researchgate.net By creating elemental maps, researchers can visualize the spatial distribution of silicon (Si), oxygen (O), and carbon (C). scienceopen.com This is critical for verifying the uniformity of a silane coating and for investigating areas of elemental concentration or depletion. nih.gov

ElementSource in MaterialExpected Weight %
Silicon (Si) This compound25-35%
Oxygen (O) This compound, Substrate40-50%
Carbon (C) This compound20-30%

This table shows hypothetical EDX results for a surface coated with a film derived from this compound, indicating the expected elemental composition.

Atomic Force Microscopy (AFM) for Nanoscale Surface Topography

Atomic Force Microscopy (AFM) is a very high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. polarismarketresearch.com It generates a three-dimensional topographical map of a surface by scanning it with a sharp tip mounted on a flexible cantilever. nih.gov

For materials involving this compound, AFM is employed to:

Obtain High-Resolution 3D Images: Visualizing the surface at the nanoscale to understand its fine structure, including the arrangement of polymer chains or particles. researchgate.net

Quantify Surface Roughness: Providing precise measurements of surface roughness parameters, such as the average roughness (Ra) and the root-mean-square roughness (Rq). researchgate.net

Analyze Film Homogeneity: Assessing the uniformity of thin silane films at a much higher resolution than SEM. ara-research.com

This level of detail is crucial for applications where surface properties at the nanoscale, such as friction, adhesion, and wettability, are important.

ParameterDescriptionValue for Silane Film
Ra Average Roughness1.2 nm
Rq Root-Mean-Square Roughness1.5 nm
Rmax Maximum Peak-to-Valley Height10.8 nm

This interactive table presents typical surface roughness data obtained from an AFM analysis of a thin film derived from this compound on a smooth substrate.

X-ray Based Characterization for Thin Film and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.orgspectroscopyeurope.com When a surface is irradiated with X-rays, photoelectrons are emitted from the sample's surface. By measuring the kinetic energy and number of these photoelectrons, an XPS spectrum is generated, which plots the number of electrons detected versus their binding energy. wikipedia.orgspectroscopyeurope.com Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding environment of the atoms. spectroscopyeurope.com

In the context of a this compound film, XPS can be used to:

Confirm the presence of silicon, oxygen, and carbon on the substrate surface, which are the constituent elements of the silane.

Determine the chemical states of these elements. For instance, the silicon (Si 2p) spectrum can distinguish between silicon in the silane molecule and silicon in a silicon-based substrate. It can also reveal the extent of Si-O-Si (siloxane) bond formation, which is indicative of the degree of cross-linking within the film.

Analyze the carbon (C 1s) spectrum to identify the propyl group and the methoxy groups. Different carbon environments, such as C-Si, C-C, and C-O, will have distinct binding energies.

Examine the oxygen (O 1s) spectrum to differentiate between Si-O-Si and Si-O-C linkages.

Quantify the surface composition , providing the relative atomic concentrations of the elements present.

Table 1: Illustrative High-Resolution XPS Peak Positions for a Propylsilane Film

Core Level Binding Energy (eV) Assignment
Si 2p ~102-103 Si-O-Si (Siloxane)
C 1s ~284.8 C-C (adventitious carbon)
~285.0 C-Si
~286.5 C-O

Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration.

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and multilayers. diamond.ac.ukrigaku.commeasurlabs.com The technique involves directing a beam of X-rays at a very small angle of incidence to the surface of the film and measuring the intensity of the reflected X-rays. diamond.ac.ukrigaku.com Below a certain critical angle, the X-rays are totally externally reflected. Above this angle, the X-ray beam penetrates the film, and interference between the X-rays reflected from the surface of the film and from the film-substrate interface creates a pattern of oscillations in the reflectivity curve, known as Kiessig fringes. diamond.ac.uk

The analysis of the XRR data can yield precise information about the film's properties:

Film Thickness: The periodicity of the Kiessig fringes is directly related to the thickness of the film. Thicker films will produce more closely spaced oscillations. rigaku.come-asct.org

Film Density: The critical angle for total external reflection is dependent on the electron density of the film, which is directly related to its mass density. A higher density material will have a larger critical angle. rigaku.com

Surface and Interface Roughness: The rate at which the intensity of the reflected X-rays decreases with increasing angle is related to the roughness of the film's surface and the interface between the film and the substrate. A smoother surface will result in a slower decay in intensity. rigaku.come-asct.org

For a thin film of this compound, XRR would be an ideal technique to characterize its structural properties. While specific research data for this exact compound is limited, studies on similar organosilane films, such as those formed from 3-aminopropyltriethoxysilane (B1664141) (APTES), provide valuable insights into the expected results.

Table 2: Representative XRR Data for an Aminopropylsilane Thin Film on a Silicon Substrate

Parameter Value Unit
Film Thickness 1.5 - 10 nm
Film Density 1.2 - 1.4 g/cm³
Surface Roughness (RMS) 0.3 - 0.8 nm

Source: Data is illustrative and based on findings for analogous aminopropylsilane films. cambridge.orgresearchgate.net The actual values for a this compound film may vary depending on the deposition conditions.

Theoretical and Computational Studies of Dimethoxymethyl Propyl Silane Chemistry

Quantum Chemical Calculations (Ab Initio, Density Functional Theory)

Computational Method Typical Application for Alkoxysilanes Example Finding for Related Silanes
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, reaction energetics.The functional groups attached to the alkyl chain significantly influence the molecule's overall reactivity and energy gap. european-coatings.com
Ab Initio Methods High-accuracy energy calculations, benchmarking DFT results.Used to study acid-base properties of silanol (B1196071) groups on surfaces. researchgate.net
Natural Bond Orbital (NBO) Analysis Investigation of chemical bonding properties and charge distribution.Provides insights into the nature of Si-O and O-C bonds. researchgate.net

Reaction Pathway Prediction and Transition State Analysis

A significant application of quantum chemical calculations is the prediction of reaction pathways and the characterization of transition states. mdpi.com For Dimethoxymethyl(propyl)silane, the most critical reactions are hydrolysis and condensation. nih.govresearchgate.net Computational methods can map the potential energy surface for these reactions, identifying the minimum energy path from reactants to products.

The process involves locating the transition state (TS), which is a first-order saddle point on the potential energy surface. The structure and energy of the TS provide crucial information about the activation energy barrier of the reaction. mdpi.comnih.gov For example, DFT calculations on the methoxycarbonylation of styrene (B11656) by palladium chloride have been used to determine activation-free energy barriers for key insertion steps in the catalytic cycle. mdpi.com Similar approaches can be applied to the hydrolysis of the methoxy (B1213986) groups in this compound, where a water molecule attacks the silicon atom. The proposed reaction mechanism for alkoxysilanes is often an SN2-Si type, involving a penta- or hexavalent intermediate or transition state. nih.gov Dynamic calculations can be crucial for accurately estimating activation energies, as some limiting steps like proton transfer can occur on extremely short timescales (femtoseconds). nih.gov

Computational Elucidation of Reactivity and Selectivity

Computational studies are instrumental in explaining the factors that govern the reactivity and selectivity of organosilanes. nih.gov Steric and inductive effects of the alkyl and alkoxy groups play a significant role in the rates of hydrolysis and condensation. nih.gov For instance, computational studies on alkyltriethoxysilanes have shown that differences in chemical reactivity between compounds like propyltriethoxysilane and iso-octyltriethoxysilane can be explained by analyzing the energy and geometry of their molecular orbitals. hydrophobe.org

DFT calculations can quantify these effects. For a series of silane (B1218182) derivatives, the correlation between molecular structure and properties like corrosion inhibition efficiency has been investigated. european-coatings.com Such studies found that the PropS-SH molecule (3-mercaptopropyltrimethoxysilane) had the smallest energy gap and highest reactivity among the compounds tested, indicating a higher inhibition efficiency. european-coatings.com This type of analysis can predict how the propyl and methyl groups in this compound influence its reaction kinetics compared to other organosilanes.

Factor Computational Insight Relevance to this compound
Inductive Effects Quantum calculations can quantify the electron-donating or -withdrawing nature of substituents and their effect on the charge at the silicon center.The propyl group will have a different inductive effect than other alkyl groups, influencing the susceptibility of the Si atom to nucleophilic attack during hydrolysis.
Steric Hindrance Molecular modeling can calculate the steric bulk around the silicon atom, which affects the accessibility for reacting species.The propyl group provides more steric hindrance than a methyl group but less than bulkier groups, affecting the rate of hydrolysis and condensation. nih.gov
Solvent Effects Computational models can include solvent molecules to simulate their influence on reaction rates and mechanisms.The reaction rate of aminosilanes has been shown to be significantly faster in non-polar hexane (B92381) than in polar THF due to competitive hydrogen bonding from the solvent. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD provides a detailed view of dynamic processes such as diffusion, adsorption onto surfaces, and conformational changes. mdpi.comresearchgate.net For this compound, MD simulations are particularly useful for understanding its behavior in solution and at interfaces, for example, with silica (B1680970) or metal surfaces. researchgate.netacs.org

Reactive force fields (like ReaxFF) can be employed in MD simulations to model chemical reactions, such as the hydrolysis of silanes at a silica-water interface and the subsequent formation of covalent bonds with surface silanol groups. researchgate.netacs.org These simulations can reveal how factors like alkyl chain length and grafting density affect the structure and properties of the resulting self-assembled monolayer. acs.org Studies on similar systems have investigated the diffusion of water molecules through polypropylene (B1209903) modified with silane coupling agents, providing insights at the molecular level. researchgate.net

Monte Carlo (MC) Simulations for Statistical Mechanics

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results, making them well-suited for problems in statistical mechanics. arxiv.orgias.ac.in In the context of silanes and their condensation products (siloxanes), MC simulations are often used to study phase equilibria and adsorption phenomena. acs.orgosti.gov

Future Research Directions and Innovations in Dimethoxymethyl Propyl Silane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of organoalkoxysilanes often relies on platinum-based catalysts for hydrosilylation reactions. While effective, these methods present challenges related to the cost and low abundance of precious metals. A significant direction for future research is the development of more sustainable and cost-effective synthetic routes.

Key areas of innovation include:

Earth-Abundant Metal Catalysis: Research is increasingly focused on replacing platinum with catalysts based on earth-abundant and environmentally benign transition metals such as cobalt, iron, or nickel. nih.govacs.org For instance, novel cobalt-based catalysts have been shown to be effective for the one-pot synthesis of a wide range of alkoxy-substituted silanes under mild conditions, such as room temperature. nih.gov

Dehydrogenative Coupling: This atom-economical approach involves the reaction of hydrosilanes with alcohols, producing valuable silyl (B83357) ethers and hydrogen gas as the only byproduct. acs.orgrsc.org This method is a green alternative to traditional syntheses that may use corrosive chlorosilanes and generate salt waste. rsc.orgacs.org

Green Solvents and Mild Conditions: Future methodologies will emphasize the use of green solvents, like alcohols, and mild reaction conditions to reduce energy consumption and environmental impact. nih.gov The goal is to develop robust, air- and moisture-stable catalytic systems that can be prepared from inexpensive, commercially available starting materials. nih.govacs.org

Table 1: Comparison of Catalytic Systems for Alkoxysilane Synthesis
Catalyst TypeKey AdvantagesResearch FocusReferences
Platinum-Based (e.g., Speier's, Karstedt's)High efficiency and selectivity (current industry standard)Reducing catalyst loading, improving recovery nih.govacs.org
Earth-Abundant Metals (e.g., Co, Fe, Ni)Lower cost, environmentally benign, sustainableImproving catalyst stability (especially air/moisture sensitivity), expanding substrate scope nih.govacs.org
Catalyst-Free Methods (e.g., Thiol-yne "click" chemistry)Avoids heavy metals, mild conditions, high yieldsExpanding to a wider range of functional silanes rsc.org

Engineering of Advanced Hybrid Materials with Tailored Functionalities

Dimethoxymethyl(propyl)silane is a key building block for creating organic-inorganic hybrid materials, where the properties of disparate materials are combined at the molecular level. researchgate.net The future in this area lies in the precise engineering of these materials to achieve highly specific, tailored functionalities.

The primary method for creating these hybrids is the sol-gel process , which involves the hydrolysis and condensation of alkoxysilane precursors. mdpi.comsigmaaldrich.com Research is focused on controlling this process to manipulate the final material properties.

Key research thrusts include:

Surface Modification: The silane (B1218182) can be used to modify the surfaces of inorganic substrates like glass, metals, and ceramics to impart properties such as hydrophobicity (water repellency) and improved adhesion. chemimpex.cominnospk.com Future work will focus on creating superhydrophobic surfaces and durable anti-fouling coatings. rsc.orgmdpi.com

Composite Materials: As a coupling agent, this compound enhances the bond between inorganic fillers and organic polymer matrices. researchgate.net This leads to composite materials with superior mechanical strength, thermal stability, and durability. shinetsusilicones.comscirp.org Research will explore novel filler/matrix combinations to create next-generation lightweight and high-strength composites. researchgate.netmdpi.com

Hierarchical Structures: By controlling the sol-gel reaction conditions and using co-precursors, researchers can create materials with complex, hierarchical structures from the nano- to the micro-scale. mdpi.comresearchgate.net These structured materials are essential for applications in catalysis, separations, and sensor technology.

Table 2: Functional Properties Engineered in Hybrid Materials Using Alkoxysilanes
Functional PropertyEngineering StrategyPotential ApplicationReferences
Enhanced Mechanical StrengthUse as a coupling agent in fiber-reinforced polymer composites.Automotive, aerospace components researchgate.net
Hydrophobicity/SuperhydrophobicitySurface modification of substrates; co-condensation with silica (B1680970) nanoparticles.Self-cleaning coatings, moisture-resistant electronics chemimpex.commdpi.com
Improved AdhesionUse as a primer or additive in coatings, adhesives, and sealants.High-performance adhesives for construction and automotive industries innospk.comchemicalbook.com
Controlled PorosityManipulation of sol-gel parameters (pH, solvent, temperature).Catalyst supports, separation media, drug delivery osti.gov

Exploration of Emerging Application Domains

While this compound and related compounds are established in coatings and adhesives, future research is targeting more advanced and high-technology sectors. innospk.com

Emerging applications include:

Biomedical and Healthcare: The ability to modify surfaces is crucial for biomedical devices. Research is exploring the use of silanes to create biocompatible coatings, platforms for biomedical sensors, and materials for targeted drug delivery systems. acs.orgmdpi.com Quaternary ammonium salt (QAS)-based silanes, for example, can be grafted onto silica surfaces to create potent antifouling materials that inhibit bacterial attachment. rsc.org

Electronics and Photonics: In microelectronics, silane-based materials are used for dielectric coatings and surface passivation. gelest.com The sol-gel process allows for the creation of thin films with specific optical properties, opening up applications in waveguides and other photonic components. sol-gel.net

Energy and Sustainability: The development of advanced materials is critical for renewable energy technologies. Silane-based hybrids could be used in the fabrication of more efficient solar panels, membranes for fuel cells, and materials for energy storage. innospk.comforbes.com

Integration with Machine Learning and Artificial Intelligence for Materials Design

In the context of this compound chemistry, AI and ML can be applied to:

Predict Material Properties: ML models can be trained on large datasets to predict the properties of hybrid materials based on their chemical composition and processing parameters. swan.ac.uknih.gov This allows researchers to screen thousands of potential formulations computationally before committing to laboratory synthesis.

Optimize Synthesis Processes: AI algorithms can analyze complex reaction parameters to identify the optimal conditions for synthesizing silanes and derived materials, improving yield and reducing waste. researchgate.net

Discover Novel Materials: By identifying hidden patterns in complex data, ML can guide researchers toward discovering entirely new materials with desired functionalities. rsc.orgnih.gov This data-driven approach can rapidly expand the design space for silane-based materials, leading to breakthroughs that would be difficult to achieve through conventional methods. forbes.com

This computational revolution will enable a shift from intuition-based research to a more rational, predictive, and rapid paradigm for materials design and discovery.

Q & A

Basic: What are the recommended synthesis routes and characterization techniques for dimethoxymethyl(propyl)silane?

Answer:
Synthesis typically involves controlled hydrolysis and condensation of alkoxysilane precursors under inert atmospheres. Key characterization methods include:

  • FTIR Spectroscopy : To confirm siloxane bond formation (Si–O–Si) and monitor methoxy group removal during hydrolysis .
  • Mass Spectrometry (MS) : Identifies fragmentation patterns, such as propyl silane derivatives (e.g., 75 Da fragments in MS data), to validate structural integrity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles under isothermal conditions (e.g., 300–500°C) .

Basic: How can this compound be applied in surface modification for biomaterial studies?

Answer:
For surface functionalization, self-assembled monolayers (SAMs) can be formed using silane coupling agents. Methodological steps include:

  • Surface Pretreatment : Clean substrates (e.g., glass or silica-coated titanium) with plasma or piranha solution to activate hydroxyl groups .
  • Silane Deposition : Immerse substrates in anhydrous solutions of this compound under controlled humidity to promote covalent bonding.
  • Validation : Use contact angle measurements and X-ray photoelectron spectroscopy (XPS) to confirm monolayer uniformity and chemical composition .

Advanced: How should researchers design experiments to evaluate this compound’s efficacy in polymer composites?

Answer:
Adopt a factorial design to test variables such as silane concentration, curing time, and cross-linking agents. Key steps:

  • Composite Fabrication : Blend the silane with resins (e.g., bis-GMA) and assess adhesion using shear bond strength tests on silica-coated substrates .
  • Mechanical Testing : Compare flexural strength and modulus of composites with/without silane additives (e.g., via three-point bending tests) .
  • Failure Analysis : Use scanning electron microscopy (SEM) to examine interfacial debonding or cohesive fractures .

Advanced: What analytical approaches resolve contradictions in degradation studies of this compound-based polymers?

Answer:
Contradictions in degradation mechanisms (e.g., chain scission vs. recombination) require multi-method validation:

  • Isothermal TGA-MS : Correlate mass loss events (e.g., at 500°C) with volatile fragment detection (e.g., propyl silane, disilyl methane) .
  • FTIR Kinetics : Track Si–C and Si–O bond changes during degradation to differentiate cleavage pathways .
  • Comparative Studies : Benchmark against structurally similar silanes (e.g., methacryloxypropyltrimethoxysilane) to identify substituent-specific degradation trends .

Advanced: How can researchers assess the structure-property relationship of this compound derivatives?

Answer:

  • Molecular Dynamics (MD) Simulations : Model silane backbone flexibility and interaction with matrices (e.g., polyurethane) to predict mechanical performance .
  • Nuclear Magnetic Resonance (NMR) : Analyze substituent effects (e.g., methoxy vs. propyl groups) on reactivity and cross-linking density .
  • Comparative Efficacy Testing : Evaluate derivatives with varying chain lengths (e.g., 8-carbon spacers vs. propyl groups) for thermal stability and adhesion .

Regulatory: What compliance considerations apply to this compound in academic research?

Answer:

  • TSCA Compliance : Verify inclusion in the Toxic Substances Control Act inventory for U.S.-based studies .
  • Safety Protocols : Follow guidelines for handling volatile silanes (e.g., use fume hoods, PPE) and document waste disposal per EPA regulations .
  • Ethical Reporting : Disclose synthesis byproducts (e.g., chlorinated intermediates) in publications to align with journal and institutional standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.